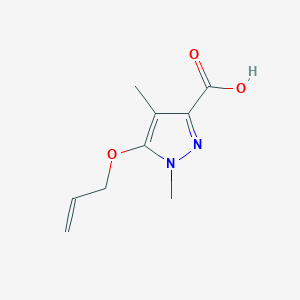

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

描述

属性

IUPAC Name |

1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJSUPHKPECEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

3.1. Nucleophilic Substitution Reactions

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in the molecule.

-

Example Reaction : Reaction with halogenated compounds can yield substituted derivatives.

Table 2: Nucleophilic Substitution Examples

| Electrophile | Product | Conditions |

|---|---|---|

| Bromoethane | This compound ethyl ester | K2CO3, DMF |

| Chlorobenzene | This compound phenyl ether | NaOH, Ethanol |

3.2. Rearrangement Reactions

The compound can also participate in rearrangement reactions under specific conditions.

-

Wittig-Type Rearrangement : This reaction involves a sequence of Michael-type nucleophilic attacks followed by cyclization and rearrangement.

Table 3: Rearrangement Reaction Outcomes

| Reaction Type | Products | Mechanism Details |

|---|---|---|

| Wittig-Type | Various pyrazolone derivatives | Michael addition followed by -Wittig rearrangement |

Further Transformations

This compound can be transformed into various derivatives through condensation and oxidation reactions.

4.1. Oxidation Reactions

Oxidation reactions can convert the hydroxyl group into carbonyl groups or other functional groups.

Table 4: Oxidation Reaction Examples

| Oxidizing Agent | Reaction Outcome |

|---|---|

| KMnO4 | Conversion to corresponding carboxylic acids |

| PCC | Formation of aldehydes or ketones |

科学研究应用

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid possess effective antibacterial activity against various strains of bacteria. This property makes it a candidate for the development of new antibiotics.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of pyrazole compounds. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Properties

Recent studies have explored the anticancer effects of pyrazole derivatives. For instance, compounds with similar structures have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weeds while being less toxic to crops, making it a potential candidate for use in sustainable agricultural practices.

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Studies have shown that pyrazole derivatives can enhance plant growth by modulating hormonal pathways, thereby improving crop yields.

Polymer Chemistry

In material science, this compound can be utilized in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Antimicrobial Activity | Tested against E. coli and S. aureus | Significant inhibition observed at low concentrations |

| Anti-inflammatory Effects | In vitro assays on human fibroblasts | Reduced cytokine release by up to 50% |

| Herbicidal Activity | Field trials on common weeds | Effective control with minimal crop damage |

| Polymer Chemistry | Synthesis of pyrazole-based polymers | Improved tensile strength and thermal resistance |

作用机制

The mechanism of action of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Substituent Variations

The compound is compared to analogs based on core pyrazole-carboxylic acid scaffolds and substituent modifications. Key structural analogs include:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Substituent-Driven Property Differences

- Allyloxy vs. Aryl Substituents : The allyloxy group in the target compound contrasts with aryl substituents (e.g., chlorophenyl in , methoxyphenyl in ). Allyloxy’s unsaturated bond may enhance reactivity in click chemistry or polymerization, whereas aryl groups improve aromatic stacking in drug design .

- Methyl vs. Amino Groups: The 3-amino analog (CAS 101806-93-3) exhibits a polar amino group, increasing solubility in polar solvents compared to the methyl-substituted target compound .

- Chlorine vs. Methoxy Effects : The chlorophenyl derivative (from ) has a higher molecular weight (251.06 g/mol) and a melting point of 147–149°C, likely due to chlorine’s electron-withdrawing effects and crystalline packing.

Research Findings and Data Gaps

- Spectral Data: HRMS and NOESY confirmed the structure of the chlorophenyl analog , but similar data for the allyloxy compound are lacking.

- Thermal Properties : Melting points are unreported for most analogs, limiting comparative stability assessments.

生物活性

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 1239723-65-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant growth inhibition |

| Breast Cancer | MDA-MB-231 | Notable antiproliferation |

| Liver Cancer | HepG2 | Variable activity; some derivatives inactive |

| Colorectal Cancer | HCT116 | Inhibition observed |

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that certain compounds exhibited strong antiproliferative activity against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .

The anticancer activity of pyrazole derivatives is attributed to their ability to target multiple pathways involved in cancer progression:

- Topoisomerase II Inhibition : Compounds have shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

- EGFR and VEGFR Targeting : Some derivatives affect epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis.

Anti-inflammatory Activity

Beyond anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazole derivatives are often screened for their ability to inhibit cyclooxygenase (COX) enzymes:

| Activity Type | IC₅₀ Value (μg/mL) | Comparison |

|---|---|---|

| COX-1 Inhibition | 60.56 | Comparable to diclofenac sodium |

| COX-2 Inhibition | 54.65 | Superior to many traditional NSAIDs |

In particular, studies have indicated that certain pyrazole derivatives demonstrate selective COX-2 inhibition with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory drug development .

Case Studies

- Study on Anticancer Activity : A comprehensive investigation into the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells showed that modifications to the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .

- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole compounds exhibited significant anti-inflammatory effects with a favorable safety profile .

常见问题

Q. What are the standard synthetic routes for preparing 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid and its analogs?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, allyloxy groups are often introduced using NaN₃ as a catalyst in DMF at 50°C, followed by cooling, ice-water quenching, and recrystallization from ethanol . Pyrazole cores are typically formed via cyclization of hydrazine derivatives with diketones or β-ketoesters, as seen in the synthesis of structurally related 1-methyl(aryl)-5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-γ]triazolodiazepine derivatives . Key steps include solvent selection (e.g., THF for reflux reactions), pH adjustment (e.g., HCl to pH 3 for precipitation), and purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Purity : HPLC or GC-MS (≥97% purity threshold, as per analogous pyrazole-carboxylic acid standards) .

- Structural Confirmation : NMR (¹H/¹³C) for allyloxy and methyl group assignments, IR for carboxylic acid (-COOH) and ester (-COOR) stretches, and HRMS for molecular ion verification .

- Crystallinity : X-ray diffraction for solid-state structure determination, particularly if polymorphism is suspected .

Q. What are the known biological or pharmacological activities of pyrazole-3-carboxylic acid derivatives?

Pyrazole-carboxylic acids exhibit diverse bioactivities, including enzyme inhibition (e.g., NO release via diazen-1-ium-1,2-diolate derivatives ) and potential antimicrobial/antitumor properties. Structure-activity relationship (SAR) studies highlight the importance of substituents like allyloxy groups for modulating lipophilicity and target binding .

Q. How should this compound be stored to ensure stability?

Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂). Avoid exposure to moisture, light, and oxidizing agents. For lab-scale use, purification via recrystallization from toluene or ethanol is recommended to remove hygroscopic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Solvent Screening : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .

- Catalyst Modulation : Test alternative bases (e.g., K₂CO₃) for nucleophilic substitution steps, as demonstrated in 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde synthesis .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, use response surface methodology (RSM) to maximize yield while minimizing byproduct formation .

Q. How can computational methods aid in predicting reactivity or designing derivatives?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for allyloxy group introduction .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. Tools like AutoDock Vina can predict binding affinities for carboxylate-containing analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify pyrazole ring proton assignments .

- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals from allyloxy and methyl groups .

- Comparative Analysis : Cross-reference with structurally characterized analogs, such as 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid .

Q. How can impurities or degradation products be identified and mitigated during synthesis?

- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) with high sensitivity .

- Stability Studies : Conduct accelerated degradation tests under heat/humidity to identify vulnerable functional groups (e.g., allyloxy hydrolysis) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Solvent Recovery : Implement membrane separation technologies for DMF or THF recycling .

- Process Control : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real-time .

Methodological Considerations

Q. How can statistical methods improve experimental reproducibility?

- Central Composite Design (CCD) : Optimize multi-variable systems (e.g., temperature, stoichiometry) to ensure robust yields .

- Principal Component Analysis (PCA) : Identify critical factors affecting purity or crystallinity in high-throughput screening .

Q. What safety protocols are essential for handling reactive intermediates?

- Electrostatic Control : Ground equipment to prevent ignition of volatile solvents (e.g., THF) .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。